6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve yields. This method involves the use of microwave irradiation to heat the reaction mixture, which can significantly accelerate the reaction rate and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced triazine derivatives. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups .
Scientific Research Applications
6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and proteins that are critical for the survival and proliferation of cancer cells and microorganisms. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, the compound can interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
6-{[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,3,5-Triazine derivatives: These compounds contain the triazine ring and are used in various applications, including as herbicides and pharmaceuticals.
Thiadiazine derivatives: These compounds have a similar structure and are known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of triazole and triazine rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C10H14N8S |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
6-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14N8S/c1-5-16-17-10(18(5)6-2-3-6)19-4-7-13-8(11)15-9(12)14-7/h6H,2-4H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
DDJHPQNAVBRAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC2)SCC3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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